6-AMINO-2-PROPYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE
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Overview
Description
6-AMINO-2-PROPYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE is a complex organic compound with a molecular formula of C22H20F3N5.
Preparation Methods
The synthesis of 6-AMINO-2-PROPYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE involves multiple steps, typically starting with the preparation of key intermediatesThe reaction conditions often involve the use of strong bases and specific catalysts to ensure high yield and purity . Industrial production methods may employ large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the amino group, potentially converting it into other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-AMINO-2-PROPYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, 6-AMINO-2-PROPYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
- 6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydro-5,5,7(1H)-isoquinolinetricarbonitrile
- 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile
These compounds share structural similarities but differ in their specific functional groups and overall chemical behavior.
Properties
Molecular Formula |
C22H20F3N5 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
6-amino-2-propyl-8-[2-(trifluoromethyl)phenyl]-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C22H20F3N5/c1-2-8-30-9-7-14-16(10-26)20(29)21(12-27,13-28)19(17(14)11-30)15-5-3-4-6-18(15)22(23,24)25/h3-7,17,19H,2,8-9,11,29H2,1H3 |
InChI Key |
LJZZQZDNHSHMTQ-UHFFFAOYSA-N |
SMILES |
CCCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CC=C3C(F)(F)F |
Canonical SMILES |
CCCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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